molecular formula C15H16N2OS2 B2626539 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896355-52-5

3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2626539
CAS No.: 896355-52-5
M. Wt: 304.43
InChI Key: RFQLEUIWLRPBLO-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzamide group linked to a tetrahydrobenzo[d]thiazole moiety, with a methylthio substituent on the benzene ring. The unique structural features of this compound make it a candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrobenzo[d]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide moiety is then introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents such as methylthiolate salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methylthiolate salts, other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: As a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydrobenzo[d]thiazole derivatives: These compounds share the tetrahydrobenzo[d]thiazole core and may exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide moiety that may have comparable pharmacological properties.

Uniqueness

3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQLEUIWLRPBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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